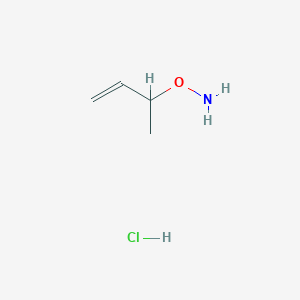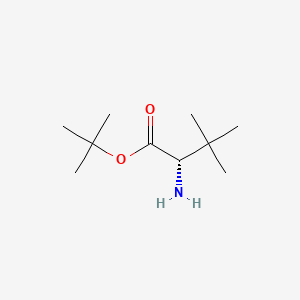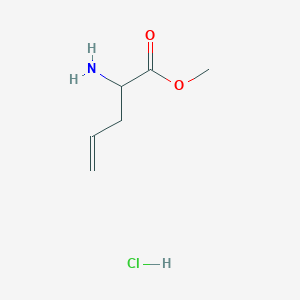
O-(1-Methyl-allyl)-hydroxylamine hydrochloride
Descripción general
Descripción
O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are derivatives of ammonia where one of the hydrogen atoms is replaced by a hydroxyl group (-OH). This compound is characterized by its molecular structure, which includes a methyl group and an allyl group attached to the nitrogen atom of the hydroxylamine moiety.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 1-methylallyl chloride with hydroxylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry: O-(1-Methyl-allyl)-hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and nitro compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound is used in various industrial applications, including the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which O-(1-Methyl-allyl)-hydroxylamine hydrochloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with nucleophiles and electrophiles to form new chemical bonds.
Comparación Con Compuestos Similares
O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Similar structure but with a different position of the methyl group.
O-(3-Methyl-allyl)-hydroxylamine hydrochloride: Another positional isomer with the methyl group at a different location.
Uniqueness: O-(1-Methyl-allyl)-hydroxylamine hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. The presence of the methyl group at the 1-position provides distinct chemical properties compared to its positional isomers.
Propiedades
IUPAC Name |
O-but-3-en-2-ylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(2)6-5;/h3-4H,1,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRUHZKMMUWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500476 | |
| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71350-16-8 | |
| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)






